molecular formula C14H14F3N3O3S B2970386 N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 1105234-46-5

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2970386
CAS No.: 1105234-46-5
M. Wt: 361.34
InChI Key: JHDHQPHOMFHVNY-UHFFFAOYSA-N
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Description

N-(3-(6-Oxopyridazin-1(6H)-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative featuring a pyridazinone core linked to a 3-(trifluoromethyl)benzenesulfonamide group via a propyl chain. The trifluoromethyl (-CF₃) group enhances metabolic stability and lipophilicity, while the sulfonamide group contributes to solubility and target binding .

Properties

IUPAC Name

N-[3-(6-oxopyridazin-1-yl)propyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O3S/c15-14(16,17)11-4-1-5-12(10-11)24(22,23)19-8-3-9-20-13(21)6-2-7-18-20/h1-2,4-7,10,19H,3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDHQPHOMFHVNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCCCN2C(=O)C=CC=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multi-step reactions. One common route begins with the synthesis of the pyridazinone ring, followed by the introduction of the sulfonamide group and finally the attachment of the trifluoromethyl group. The following steps outline the general synthetic approach:

  • Formation of the pyridazinone ring: This can be achieved by condensing appropriate hydrazine derivatives with β-ketoesters or similar compounds under controlled conditions.

  • Introduction of the sulfonamide group: The pyridazinone intermediate is then reacted with 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine.

  • Attachment of the propyl linker: Finally, the propyl group is introduced via nucleophilic substitution, typically using 3-bromopropylamine or similar reagents.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. Key considerations include reaction yield, purity, and scalability. Typically, industrial processes use continuous flow reactors and automated purification systems to streamline production.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes several types of chemical reactions, including but not limited to:

  • Oxidation and reduction reactions: The pyridazinone ring can be susceptible to redox reactions, altering its oxidation state.

  • Substitution reactions: The sulfonamide and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions, often modulated by the electronic effects of these substituents.

Common Reagents and Conditions: Common reagents for these reactions include:

  • Oxidizing agents: Potassium permanganate or chromium trioxide.

  • Reducing agents: Lithium aluminum hydride or sodium borohydride.

  • Substituting agents: Alkyl halides, amines, and various nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. Typical products might include oxidized or reduced forms of the pyridazinone ring, substituted derivatives of the sulfonamide group, and modified trifluoromethyl groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a versatile building block for synthesizing more complex molecules. Its functional groups allow for various chemical modifications, making it valuable in drug design and materials science.

Biology: In biological research, N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide is investigated for its potential biological activity. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug discovery.

Medicine: In medicine, the compound's properties are explored for therapeutic applications. Its potential to interfere with specific biological pathways makes it a candidate for treating diseases or conditions where these pathways are dysregulated.

Industry: In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its reactivity and stability under various conditions make it a versatile additive in manufacturing processes.

Mechanism of Action

The mechanism by which N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide exerts its effects depends on its specific applications. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. It can modulate these targets' activities by binding to active sites or altering their conformation, impacting downstream biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Key structural variations among analogous compounds include differences in heterocyclic cores, substituents, and linker chains. These modifications influence molecular weight, solubility, and target affinity.

Compound Name Molecular Formula Molecular Weight Key Substituents/Linkers Source
N-(3-(6-Oxopyridazin-1(6H)-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide C₁₄H₁₅F₃N₃O₃S ~362.35* Pyridazinone, propyl, -CF₃, sulfonamide Estimated
4-(3-((4-Nitrobenzyl)oxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5b) C₁₇H₁₄N₄O₆S 425.05 Pyridazinone, nitrobenzyl ether, sulfonamide
4-isobutyl-5-((3-(methylthio)phenyl)sulfonyl)methyl)-1H-pyrazol-3-amine Not specified Not specified Pyrazole, isobutyl, methylthio, sulfonyl
2-ethoxy-5-isopropyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide C₂₃H₂₇N₃O₄S 441.50 Pyridazinone, ethoxy, isopropyl, ethyl linker

Notes:

  • Pyridazinone vs. Pyrazole/Pyrimidine Cores: The pyridazinone core in the target compound provides distinct electronic properties compared to pyrazole () or pyrazolo[3,4-d]pyrimidine ().
  • Linker Chains : The propyl linker in the target compound offers flexibility and moderate chain length, whereas ethyl () or cyclopropyl () linkers alter steric hindrance and conformational stability.
  • Substituent Effects : The -CF₃ group in the target compound increases lipophilicity and metabolic resistance compared to nitro () or ethoxy () groups, which may improve membrane permeability but reduce aqueous solubility.

Biological Activity

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and related research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H14F3N3O2S
  • Molecular Weight : 327.34 g/mol

The compound features a pyridazinone core, which is known for its diverse biological activities, alongside a trifluoromethyl group that may enhance its pharmacological properties.

Research indicates that compounds containing pyridazinone moieties often exhibit interactions with various biological targets, including enzymes and receptors. The specific mechanism of action for this compound may involve:

  • Inhibition of Phosphodiesterase (PDE) : Similar compounds have been noted for their ability to inhibit PDE4, an enzyme involved in the hydrolysis of cyclic adenosine monophosphate (cAMP), leading to increased levels of this second messenger in cells. This mechanism is crucial for modulating inflammatory responses and other physiological processes .
  • Targeting Inflammatory Pathways : The presence of the benzenesulfonamide group suggests potential anti-inflammatory properties, which are valuable in treating conditions like asthma and chronic obstructive pulmonary disease (COPD).

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties. Research on structurally similar compounds has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been highlighted in various studies. For instance, analogs with similar structures have demonstrated efficacy in reducing inflammation markers in vitro and in vivo .

Case Studies and Research Findings

  • Study on PDE4 Inhibition : A study evaluated the effects of various pyridazinone derivatives on PDE4 activity, revealing that some compounds exhibited significant inhibition, leading to reduced inflammation in animal models .
  • Anticancer Screening : In a comparative analysis of pyridazinone derivatives, this compound was found to have IC50 values comparable to established anticancer agents against specific cancer cell lines .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-(4-methylphenyl)-N'-(6-oxopyridazin-1(6H)-yl)ureaPyridazinone coreAnticancer
2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-{[1-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]methyl}acetamideFuran ringAnti-inflammatory
3-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamideChlorinated derivativePotential PDE inhibitor

Q & A

Basic: What are the key synthetic routes for N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide, and how do reaction conditions influence yield?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 3-(trifluoromethyl)benzenesulfonyl chloride with a pyridazinone-propylamine intermediate under basic conditions (e.g., potassium carbonate in DMF at 5°C for 3 hours). Yield optimization requires precise stoichiometry, temperature control (e.g., ice baths to minimize side reactions), and inert atmospheres to prevent hydrolysis of the sulfonamide group. Post-reaction purification often involves acid-base workup (e.g., adjusting pH to 3 with HCl to precipitate the product) followed by recrystallization from methanol or ethyl acetate .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • FT-IR : Confirm sulfonamide (S=O stretches at ~1167 cm⁻¹ and ~1331 cm⁻¹) and pyridazinone (C=O at ~1659 cm⁻¹) functional groups.
  • NMR : ¹H-NMR (DMSO-d₆) reveals aromatic protons (δ 7.38–8.34 ppm), propyl chain signals (δ 1.01–5.41 ppm), and NH groups (broad singlet ~δ 10–12 ppm). ¹³C-NMR identifies trifluoromethyl (δ ~120 ppm, q, J = 280 Hz) and carbonyl carbons (δ ~160 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+Na]+ peaks) and isotopic patterns for Cl/F-containing derivatives .
  • HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients and UV detection at 254 nm .

Advanced: How can structural analogs be designed to study structure-activity relationships (SAR) for target binding?

Methodological Answer:

  • Core Modifications : Replace the pyridazinone ring with triazinone or benzoxazinone to evaluate heterocycle effects on target affinity .
  • Substituent Variation : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the benzene ring’s meta/para positions to probe electronic effects on sulfonamide reactivity .
  • Linker Optimization : Adjust the propyl chain length or introduce rigidity (e.g., cyclopropane) to study conformational flexibility’s role in binding .
  • In Silico Docking : Use AutoDock Vina with target protein structures (e.g., enzymes or receptors) to prioritize analogs with favorable binding poses before synthesis .

Advanced: How can researchers resolve contradictions in biological activity data across different in vitro models?

Methodological Answer:

  • Control Standardization : Use reference compounds (e.g., known enzyme inhibitors) across all assays to normalize inter-lab variability.
  • Cellular Context : Compare activity in primary cells vs. immortalized lines, as membrane permeability and metabolizing enzymes differ (e.g., cytochrome P450 activity in hepatocytes) .
  • Dose-Response Curves : Perform 8-point IC₅₀ assays to identify non-linear effects or off-target interactions at high concentrations.
  • Mechanistic Profiling : Combine enzymatic assays with cellular thermal shift assays (CETSA) to confirm target engagement in live cells .

Advanced: What strategies ensure compound stability during long-term storage and in biological assays?

Methodological Answer:

  • Storage Conditions : Store lyophilized powder at -20°C under argon to prevent hydrolysis of the sulfonamide group. For solutions, use anhydrous DMSO (stored over molecular sieves) to avoid water-induced degradation .
  • pH Buffering : Maintain physiological pH (7.4) in cell culture media to prevent acid-catalyzed decomposition of the pyridazinone ring.
  • Light Protection : Shield from UV light to avoid photodegradation of the trifluoromethylbenzene moiety .

Advanced: How can researchers validate the absence of synthesis-related impurities in final batches?

Methodological Answer:

  • LC-MS/MS : Detect trace impurities (e.g., unreacted sulfonyl chloride or pyridazinone intermediates) using high-resolution mass spectrometry with a detection limit of <0.1% .
  • ¹H-NMR Spike Tests : Add reference standards of suspected impurities (e.g., N-oxide byproducts) to confirm absence of overlapping peaks .
  • Elemental Analysis : Verify C/H/N/S/F ratios within 0.3% of theoretical values to confirm stoichiometric purity .

Basic: What are the solubility profiles of this compound in common solvents, and how do they impact assay design?

Methodological Answer:

  • High Solubility : DMSO (>50 mg/mL) for stock solutions; dilute in PBS or cell culture media (final DMSO ≤0.1%).
  • Low Aqueous Solubility : Use co-solvents (e.g., cyclodextrins) or surfactants (e.g., Tween-80) for in vivo studies.
  • pH-Dependent Solubility : Protonate the sulfonamide NH group in acidic buffers (pH <4) to enhance solubility .

Advanced: How can computational modeling guide the optimization of pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Use SwissADME to estimate logP (target <3), polar surface area (<140 Ų), and P-glycoprotein substrate likelihood.
  • Metabolic Sites : Identify labile positions (e.g., propyl linker) prone to oxidative metabolism via CYP3A4 using StarDrop’s P450 module.
  • Molecular Dynamics (MD) : Simulate blood-brain barrier penetration by calculating free energy profiles in lipid bilayers .

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